molecular formula C7H7NO3 B585356 Mesalazine-D3 CAS No. 1309283-32-6

Mesalazine-D3

Cat. No.: B585356
CAS No.: 1309283-32-6
M. Wt: 156.155
InChI Key: KBOPZPXVLCULAV-CBYSEHNBSA-N
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Description

Mesalazine-D3, also known as mesalamine-D3 or 5-aminosalicylic acid-D3, is a deuterated form of mesalazine. Mesalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mesalazine due to its stable isotopic labeling.

Mechanism of Action

Target of Action

Mesalazine, also known as 5-aminosalicylic acid, is primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease . It belongs to a group of medicines called aminosalicylates, which help to reduce redness and swelling (inflammation) and can aid in healing . Mesalazine has a similar effect to immunosuppressants as it can reduce the numbers of white cells in your blood, thereby reducing your body’s ability to fight infection .

Mode of Action

The mode of action of Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, Mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

This includes the inhibition of prostaglandin and leukotriene synthesis, which are key components of the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of Mesalazine are complex and vary depending on the formulation of the drug. This local action is beneficial in treating conditions like ulcerative colitis and Crohn’s disease, where the inflammation is localized to the gut .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation in the gut. This leads to a decrease in symptoms associated with inflammatory bowel diseases, such as abdominal pain, diarrhea, and rectal bleeding . Additionally, Mesalazine has been shown to have antioxidant properties, which may further contribute to its anti-inflammatory effects .

Action Environment

The action of Mesalazine can be influenced by various environmental factors. For instance, the pH of the gut can impact the absorption and therefore the effectiveness of the drug . Additionally, the presence of certain bacteria in the gut, which can vary based on diet and other environmental factors, can also impact the effectiveness of Mesalazine .

Biochemical Analysis

Biochemical Properties

Mesalazine-D3 plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where this compound inhibits the production of prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the production of pro-inflammatory cytokines . These interactions highlight the anti-inflammatory properties of this compound.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In colonic epithelial cells, it has a topical anti-inflammatory effect by reducing the production of arachidonic acid metabolites . This compound also influences cell signaling pathways, such as the NF-κB pathway, leading to decreased expression of inflammatory genes . Furthermore, it affects cellular metabolism by modulating the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to the inhibition of NF-κB and reduction of inflammation . This compound also inhibits the activity of COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it modulates the Wnt/β-catenin pathway, which is involved in cell proliferation and survival . These mechanisms collectively contribute to its anti-inflammatory and chemopreventive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under various conditions, but it can degrade over extended periods . Long-term exposure to this compound in vitro has been associated with sustained anti-inflammatory effects and reduced cellular proliferation . In vivo studies have demonstrated that this compound maintains its efficacy over time, with consistent reductions in inflammatory markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without significant adverse effects . At higher doses, it can cause toxicity, including renal and hepatic damage . Threshold effects have been observed, where doses above a certain level do not provide additional therapeutic benefits and may increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the gut, where it undergoes acetylation to form N-acetyl-5-aminosalicylic acid . This metabolite is then excreted in the urine. This compound also affects metabolic flux by modulating the production of ROS and enhancing antioxidant defenses . Additionally, it influences the metabolism of arachidonic acid, reducing the synthesis of pro-inflammatory prostaglandins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of inflammation . This compound interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its cellular uptake and distribution . It accumulates in the colonic mucosa, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of colonic epithelial cells . It is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, this compound interacts with COX enzymes and other inflammatory mediators . In the nucleus, it binds to PPAR-γ and modulates gene expression, leading to reduced inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine-D3 involves the incorporation of deuterium atoms into the mesalazine molecule. One common method is the catalytic hydrogenation of mesalazine in the presence of deuterium gas. This process typically involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Mesalazine-D3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted mesalazine derivatives depending on the reagents used.

Scientific Research Applications

Mesalazine-D3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of mesalazine in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of mesalazine.

    Drug Interaction Studies: Used to investigate potential interactions between mesalazine and other drugs.

    Biological Research: Employed in studies related to inflammatory bowel diseases to understand the drug’s mechanism of action and efficacy.

Comparison with Similar Compounds

Mesalazine-D3 is compared with other similar compounds such as:

    Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine. Unlike this compound, sulfasalazine has additional antibacterial properties.

    Olsalazine: A dimer of mesalazine that is cleaved in the colon to release two molecules of mesalazine. It has a similar mechanism of action but different pharmacokinetic properties.

    Balsalazide: Another prodrug that releases mesalazine in the colon. It is used for similar indications but has a different chemical structure.

Uniqueness

This compound’s uniqueness lies in its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological systems.

Properties

IUPAC Name

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOPZPXVLCULAV-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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